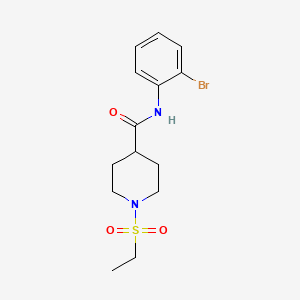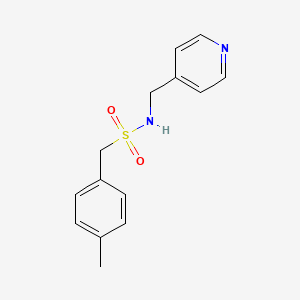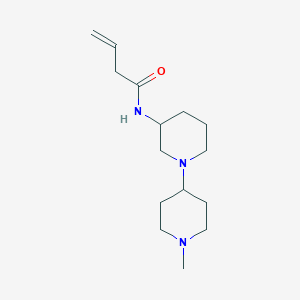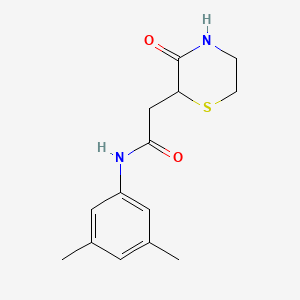
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a potent and selective antagonist of the glycine receptor alpha-3 subtype (GlyRα3), which is a member of the ligand-gated ion channel family. In
Mecanismo De Acción
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide acts as an antagonist of the GlyRα3 subtype, which is a member of the ligand-gated ion channel family. GlyRα3 is primarily expressed in the spinal cord and brainstem, and it is involved in the modulation of pain, anxiety, and addiction. This compound binds to the GlyRα3 subtype and blocks its activity, which leads to a reduction in pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and anxiety in animal models, and it has also been shown to reduce alcohol consumption in rats. Additionally, this compound has been shown to reduce seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for the GlyRα3 subtype. This makes it a useful tool for studying the role of GlyRα3 in pain, anxiety, and addiction. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research could be the development of more soluble analogs of this compound, which would make it easier to use in experiments. Another area of research could be the exploration of the potential therapeutic applications of this compound, particularly in the treatment of pain, anxiety, and addiction. Additionally, further research could be done to explore the mechanism of action of this compound and its effects on other subtypes of the glycine receptor.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the GlyRα3 subtype, which is involved in the modulation of pain, anxiety, and addiction. This compound has been shown to be effective in reducing pain and anxiety in animal models, and it has also been shown to reduce alcohol consumption in rats. Additionally, this compound has been shown to have potential as a treatment for epilepsy, as it has been shown to reduce seizure activity in animal models.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYLFKRBWLUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4428016.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428022.png)
![1-[(3-methylbenzyl)sulfonyl]pyrrolidine](/img/structure/B4428029.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428034.png)
![1,3-dimethyl-8-[4-(2-thienylcarbonyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4428037.png)
![7-(2,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4428044.png)




![methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B4428074.png)

![ethyl (8-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428085.png)